Troglitazone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Understanding PPAR Gamma Function

Troglitazone belongs to a class of drugs called thiazolidinediones (TZDs), which act as agonists for a cellular protein called peroxisome proliferator-activated receptor gamma (PPARγ). Research using Troglitazone has helped scientists understand the role of PPARγ in regulating blood sugar control, fat metabolism, and inflammation [].

Development of New Drugs

The discovery of the beneficial effects of Troglitazone on blood sugar control paved the way for the development of other PPARγ agonists with a safer profile. Studying how Troglitazone interacts with PPARγ allows researchers to design new drugs with improved efficacy and fewer side effects [].

Investigating Other Diseases

Beyond diabetes, Troglitazone's anti-inflammatory properties have led researchers to explore its potential applications in various diseases with an inflammatory component, such as non-alcoholic fatty liver disease (NAFLD), Alzheimer's disease, and certain cancers [, , ].

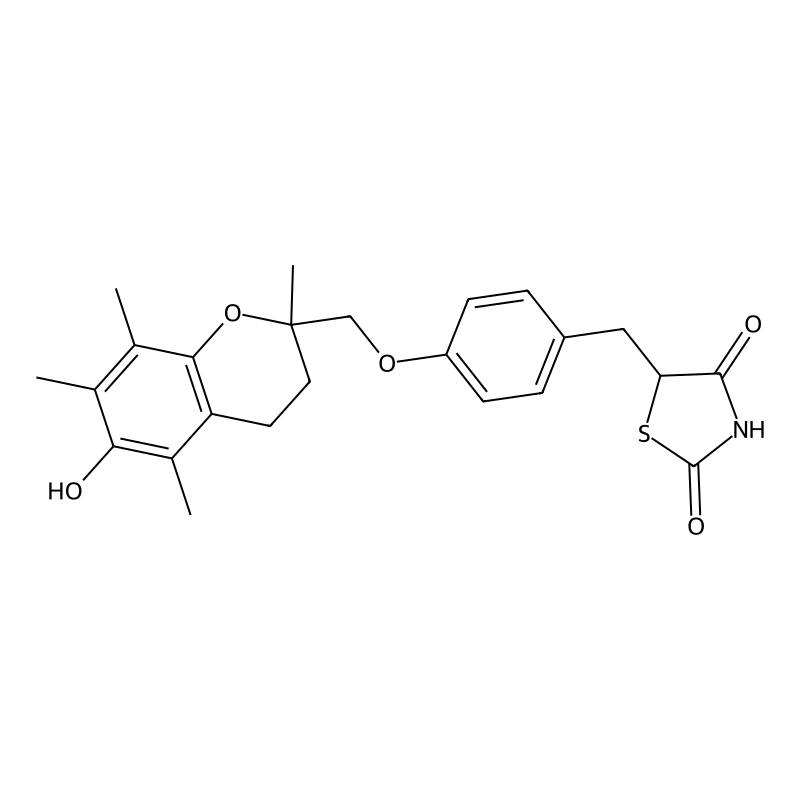

Troglitazone is a synthetic compound belonging to the thiazolidinedione class of drugs, primarily used as an antidiabetic agent. It was developed in the 1980s and approved for clinical use in the United States in 1997 under the brand name Rezulin. Troglitazone functions by enhancing insulin sensitivity, making it beneficial for individuals with type 2 diabetes mellitus. Its chemical formula is and it has a molar mass of approximately 441.54 g/mol .

- Formation of Thiazolidinedione Core: The synthesis begins with the construction of the thiazolidinedione ring.

- Introduction of Side Chains: An α-tocopherol moiety is incorporated into the structure, contributing to its unique properties.

- Final Modifications: Additional functional groups are introduced to optimize pharmacological activity and bioavailability.

This multi-step synthesis requires careful control of reaction conditions to ensure high yield and purity of the final product .

Troglitazone exhibits significant biological activity through its mechanism of action involving PPAR activation. By binding to PPARγ and PPARα, it enhances insulin sensitivity and decreases hepatic glucose output while promoting glucose disposal in skeletal muscle. This dual action helps to lower blood glucose levels effectively . Additionally, troglitazone has anti-inflammatory properties, potentially reducing inflammation through inhibition of nuclear factor kappa-B (NF-κB) activity .

Despite its effectiveness, troglitazone was associated with severe hepatotoxicity, leading to its withdrawal from the market in 2000 after reports of liver injury surfaced .

Troglitazone was primarily used for managing type 2 diabetes mellitus due to its ability to improve insulin sensitivity. Although it is no longer available for clinical use due to safety concerns, research continues into its potential applications in other areas:

- Investigational Research: Studies are ongoing into troglitazone's mechanisms that could inform new therapies for diabetes or other metabolic disorders.

- Cancer Research: Some derivatives of troglitazone have been explored for their antiproliferative effects in cancer cell lines .

Troglitazone has been shown to interact with various drugs due to its induction of cytochrome P450 enzymes, particularly CYP3A4. This induction can lead to altered metabolism of co-administered medications, potentially resulting in reduced efficacy or increased toxicity. Significant interactions include:

- Sulfonylureas: May have additive effects when used with troglitazone.

- Metformin: Co-administration can enhance glycemic control but requires monitoring for liver function due to potential hepatotoxicity .

Troglitazone shares similarities with other thiazolidinediones such as pioglitazone and rosiglitazone. Here is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Mechanism of Action | Unique Features |

|---|---|---|---|

| Troglitazone | C24H27NO5S | PPARγ activation | Contains α-tocopherol moiety |

| Pioglitazone | C19H20N2O3S | PPARγ activation | More favorable safety profile |

| Rosiglitazone | C22H22N2O3S | PPARγ activation | Higher risk of cardiovascular events |

Troglitazone's unique α-tocopherol side chain contributes not only to its pharmacological properties but also to its adverse effects profile, particularly hepatotoxicity, which led to its market withdrawal .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

Drug Indication

FDA Label

Livertox Summary

Drug Classes

Pharmacology

Troglitazone is an orally-active thiazolidinedione with antidiabetic and hepatotoxic properties and potential antineoplastic activity. Troglitazone activates peroxisome proliferator-activated receptor gamma (PPAR-gamma), a ligand-activated transcription factor, thereby inducing cell differentiation and inhibiting cell growth and angiogenesis. This agent also modulates the transcription of insulin-responsive genes, inhibits macrophage and monocyte activation, and stimulates adipocyte differentiation. (NCI04)

MeSH Pharmacological Classification

ATC Code

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BG - Thiazolidinediones

A10BG01 - Troglitazone

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Peroxisome proliferator-activated receptor (PPAR)

NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Troglitazone has known human metabolites that include (2S,3S,4S,5R)-6-[[2-[[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

A sulfate conjugate metabolite (Metabolite 1) and a quinone metabolite (Metabolite 3) have been detected in the plasma of healthy males. A glucuronide conjugate (Metabolite 2) has been detected in the urine and also in negligible amounts in the plasma. In healthy volunteers and in patients with type 2 diabetes, the steady-state concentration of Metabolite 1 is six to seven times that of troglitazone and Metabolite 3. In in vivo drug interaction studies, troglitazone has been shown to induce cytochrome P450 CYP3A4 at clinically relevant doses. Half Life: 16-34 hours

Wikipedia

Nebracetam

Biological Half Life

Use Classification

Dates

A 3D microfluidic liver model for high throughput compound toxicity screening in the OrganoPlate®

Kristin M Bircsak, Richard DeBiasio, Mark Miedel, Alaa Alsebahi, Ryan Reddinger, Anthony Saleh, Tongying Shun, Lawrence A Vernetti, Albert GoughPMID: 33359578 DOI: 10.1016/j.tox.2020.152667

Abstract

We report the development, automation and validation of a 3D, microfluidic liver-on-a-chip for high throughput hepatotoxicity screening, the OrganoPlate LiverTox™. The model is comprised of aggregates of induced pluripotent stem cell (iPSC)-derived hepatocytes (iHep) seeded in an extracellular matrix in the organ channel and co-cultured with endothelial cells and THP-1 monoblasts differentiated to macrophages seeded in the vascular channel of the 96 well Mimetas OrganoPlate 2-lane. A key component of high throughput screening is automation and we report a protocol to seed, dose, collect and replenish media and add assay reagents in the OrganoPlate 2-lane using a standard laboratory liquid handling robot. A combination of secretome measurements and image-based analysis was used to demonstrate stable 15 day cell viability, albumin and urea secretion. Over the same time-period, CYP3A4 activity increased and alpha-fetoprotein secretion decreased suggesting further maturation of the iHeps. Troglitazone, a clinical hepatotoxin, was chosen as a control compound for validation studies. Albumin, urea, hepatocyte nuclear size and viability staining provided Robust Z'factors > 0.2 in plates treated 72 h with 180 μM troglitazone compared with a vehicle control. The viability assay provided the most robust statistic for a Robust Z' factor = 0.6. A small library of 159 compounds with known liver effects was added to the OrganoPlate LiverTox model for 72 h at 50 μM and the Toxicological Prioritization scores were calculated. A follow up dose-response evaluation of select hits revealed the albumin assay to be the most sensitive in calculating TCvalues. This platform provides a robust, novel model which can be used for high throughput hepatotoxicity screening.

Gene Deletion of Calcium-Independent Phospholipase A

Emiko Yoda, Keiko Hachisu, Hiroshi Kuwata, Yoshihito Nakatani, Shuntaro HaraPMID: 32879212 DOI: 10.1248/bpb.b20-00321

Abstract

Adipogenic differentiation is a complex process by which fibroblast-like undifferentiated cells are converted into cells that accumulate lipid droplets. We here investigated the effect of gene deletion of calcium-independent phospholipase Aγ (iPLA

γ), a membrane-bound PLA

enzyme, on adipogenic differentiation in mice. Since iPLA

γ knockout (KO) mice showed reduced fat volume and weight, we prepared mouse embryonic fibroblasts (MEF) from wild-type (WT) and iPLA

γ KO mice and examined the effect of iPLA

γ deletion on in vitro adipogenic differentiation. iPLA

γ increased during adipogenic differentiation in WT mouse-derived MEFs, and the differentiation was partially abolished in iPLA

γ KO-derived MEFs. In KO-derived MEFs, the inductions of peroxisome proliferator activator receptor γ (PPARγ) and CAAT/enhancer-binding protein α (C/EBPα) were also reduced during adipogenic differentiation, and the reductions in PPARγ and C/EBPα expressions and the defect in adipogenesis were restored by treatment with troglitazone, a PPARγ ligand. These results indicate that iPLA

γ might play a critical role in adipogenic differentiation by regulating PPARγ expression.

Human plasma concentration-time profiles of troglitazone and troglitazone sulfate simulated by in vivo experiments with chimeric mice with humanized livers and semi-physiological pharmacokinetic modeling

Satoshi Ito, Hidetaka Kamimura, Yousuke Yamamoto, Hiroyuki Chijiwa, Takeshi Okuzono, Hiroshi Suemizu, Hiroshi YamazakiPMID: 32962912 DOI: 10.1016/j.dmpk.2020.07.004

Abstract

Troglitazone and its major metabolite troglitazone sulfate were intravenously administered to chimeric mice with different ratios of liver replacement by human hepatocytes. Total clearances were converted to hepatic intrinsic clearances normalized to their liver weight, with the assumption that extra-hepatic elimination of these compounds was negligible. These values were plotted against the replacement indices, and postulated values for virtual 100% chimeric mice were assumed to be equivalent to those in humans. Metabolic formation ratio was estimated by comparing AUCs of troglitazone sulfate after separate administration of troglitazone and troglitazone sulfate. Liver to plasma concentration ratios were obtained from direct measurement. These parameters were extrapolated to 100% chimeric mice and subjected to semi-physiological pharmacokinetic modeling using pharmacokinetic parameters for oral administration taken from literature. Our simulated plasma concentration-time profile of troglitazone agreed well with observed values obtained in clinical study. However, the profile of troglitazone sulfate was far below the reported values. Although the possible reasons for this discrepancy remains unsolved, the combination of chimeric mice with semi-physiological PK modeling proved to be a useful tool in understanding the function of each PK parameter in human pharmacokinetics of troglitazone and its conjugated metabolite.Encapsulation of troglitazone and AVE0991 by gelation microspheres promotes epithelial transformation of adipose-derived stem cells

Ke Tao, Xiaozhi Bai, Dongliang Zhang, Mengdong Liu, Yue Zhang, Fu Han, Xuekang Yang, Juntao Han, Dahai HuPMID: 32105703 DOI: 10.1016/j.mcp.2020.101543

Abstract

Deformities in human soft tissue caused by trauma or burn present a difficult problem in plastic surgery. In this study, we encapsulated troglitazone and angiotensin 1-7 mimetic AVE0991 in gelation microspheres with the goal of inducing epithelial transformation for potential applications in tissue reconstruction. After troglitazone or AVE0991 were encapsulated to gelation microspheres, their release kinetics and bioactivity were examined. Surface morphology and diameter of the gelation microspheres were evaluated using light microscopy. The release of the drugs was assessed in the presence of human adipose-derived stem cells (ADSCs). Treatment with troglitazone microspheres increased cell viability and activated the β-catenin in ADSCs. Moreover, the AVE0991 microspheres also increased cell viability and C-myc expression of ADSCs. These results showed that troglitazone and AVE0991 microspheres promoted the activity of ADSCs. Furthermore, ADSCs were co-treated with troglitazone and AVE0991 microspheres. Western blot and immunofluorescent staining showed that co-treatment with troglitazone and AVE0991 microspheres elevated the expression of epithelialization associated protein CK14 in ADSCs. In conclusion, our findings indicate that microspheres with troglitazone and AVE0991 can significantly improve the viability and epithelialization of ADSCs, which provides a new approach for the construction of tissue-engineered skin.Troglitazone, a Selective Ligand for PPARγ, Induces Cell-cycle Arrest in Human Oral SCC Cells

Masahiro Saito, Yuki Fujita, Nobuyuki Kuribayashi, Daisuke Uchida, Yuske Komiyama, Chonji Fukumoto, Tomonori Hasegawa, Hitoshi KawamataPMID: 32132021 DOI: 10.21873/anticanres.14066

Abstract

We attempted to clarify the role of Peroxisome proliferator-activated receptor γ (PPARγ) and its ligand, troglitazone (TRO) on oral squamous cell carcinoma (SCC).The expression of PPARγ gene was examined in 47 human oral SCC tissues and two human oral SCC cell lines, CA9-22 and HSC-4. The effects of TRO on the growth and cell-cycle progression of human oral SCC cells were examined.

PPARγ mRNA was detected in 20 of 47 oral SCC tissues and two human oral SCC cells. TRO significantly suppressed the growth of the cells, but did not induce apoptosis. CA9-22 cells treated with TRO showed an increased fraction in the G

phase and decreased fractions in the S and G

-M phases.

TRO did not induce apoptosis in oral SCC cells, but did inhibit the growth of the cells by arresting the cell cycle at G

phase.

Troglitazone exerts metabolic and antitumor effects on T47D breast cancer cells by suppressing mitochondrial pyruvate availability

Kyung-Ho Jung, Jin Hee Lee, Jin-Won Park, Seung-Hwan Moon, Young Seok Cho, Kyung-Han LeePMID: 31894283 DOI: 10.3892/or.2019.7436

Abstract

The aim of the present study was to investigate the metabolic and anticancer effects of troglitazone (TGZ) with a focus on the potential role of mitochondrial pyruvate utilization. 2‑Deoxyglucose (2‑DG) was more cytotoxic in CT26 cancer cells compared with T47D cells, despite a smaller suppression of glucose uptake. On the other hand, TGZ caused a more prominent shift to glycolytic metabolism and was more cytotoxic in T47D cells. Both effects of TGZ on T47D cells were dose‑dependently reversed by addition of methyl pyruvate (mPyr), indicating suppression of mitochondrial pyruvate availability. Furthermore, UK5099, a specific mitochondrial pyruvate carrier inhibitor, closely simulated the metabolic and antitumor effects of TGZ and their reversal by mPyr. This was accompanied by a substantial reduction of activated p70S6K. In CT26 cells, UK5099 did not reduce activated p70S6K and only modestly decreased cell proliferation. In these cells, combining glutamine restriction with UK5099 further increased glucose uptake and completely suppressed cell proliferation. Thus, TGZ‑mediated inhibition of mitochondrial pyruvate utilization is an effective treatment for cancer cells that are more dependent on mitochondrial glucose metabolism. By contrast, cancer cells that are more glycolysis‑dependent may require suppression of glutamine utilization in addition to blocking mitochondrial pyruvate availability for a full antitumor effect.3'Pool-seq: an optimized cost-efficient and scalable method of whole-transcriptome gene expression profiling

Gabriel Sholder, Thomas A Lanz, Robert Moccia, Jie Quan, Estel Aparicio-Prat, Robert Stanton, Hualin S XiPMID: 31959126 DOI: 10.1186/s12864-020-6478-3

Abstract

The advent of Next Generation Sequencing has allowed transcriptomes to be profiled with unprecedented accuracy, but the high costs of full-length mRNA sequencing have posed a limit on the accessibility and scalability of the technology. To address this, we developed 3'Pool-seq: a simple, cost-effective, and scalable RNA-seq method that focuses sequencing to the 3'-end of mRNA. We drew from aspects of SMART-seq, Drop-seq, and TruSeq to implement an easy workflow, and optimized parameters such as input RNA concentrations, tagmentation conditions, and read depth specifically for bulk-RNA.Thorough optimization resulted in a protocol that takes less than 12 h to perform, does not require custom sequencing primers or instrumentation, and cuts over 90% of the costs associated with TruSeq, while still achieving accurate gene expression quantification (Pearson's correlation coefficient with ERCC theoretical concentration r = 0.96) and differential gene detection (ROC analysis of 3'Pool-seq compared to TruSeq AUC = 0.921). The 3'Pool-seq dual indexing scheme was further adapted for a 96-well plate format, and ERCC spike-ins were used to correct for potential row or column pooling effects. Transcriptional profiling of troglitazone and pioglitazone treatments at multiple doses and time points in HepG2 cells was then used to show how 3'Pool-seq could distinguish the two molecules based on their molecular signatures.

3'Pool-seq can accurately detect gene expression at a level that is on par with TruSeq, at one tenth of the total cost. Furthermore, its unprecedented TruSeq/Nextera hybrid indexing scheme and streamlined workflow can be applied in several different formats, including 96-well plates, which allows users to thoroughly evaluate biological systems under several conditions and timepoints. Care must be taken regarding experimental design and plate layout such that potential pooling effects can be accounted for and corrected. Lastly, further studies using multiple sets of ERCC spike-ins may be used to simulate differential gene expression in a system with known ground-state values.

Activation of PPARγ and inhibition of cell proliferation reduces key proteins associated with the basal subtype of bladder cancer in As3+-transformed UROtsa cells

Aaron A Mehus, Nicholas Bergum, Peter Knutson, Swojani Shrestha, Xu Dong Zhou, Scott H Garrett, Donald A Sens, Mary Ann Sens, Seema SomjiPMID: 32822399 DOI: 10.1371/journal.pone.0237976

Abstract

Environmental exposure to arsenite (As3+) has a strong association with the development of human urothelial cancer (UC) and is the 5th most common cancer in men and the 12th most common cancer in women. Muscle invasive urothelial cancer (MIUC) are grouped into basal or luminal molecular subtypes based on their gene expression profile. The basal subtype is more aggressive and can be associated with squamous differentiation, characterized by high expression of keratins (KRT1, 5, 6, 14, and 16) and epidermal growth factor receptor (EGFR) within the tumors. The luminal subtype is less aggressive and is predominately characterized by elevated gene expression of peroxisome proliferator-activated receptor- gamma (PPARγ) and forkhead box protein A1 (FOXA1). We have previously shown that As3+-transformed urothelial cells (As-T) exhibit a basal subtype of UC expressing genes associated with squamous differentiation. We hypothesized that the molecular subtype of the As-T cells could be altered by inducing the expression of PPARγ and/or inhibiting the proliferation of the cells. Non-transformed and As-T cells were treated with Troglitazone (TG, PPARG agonist, 10 μM), PD153035 (PD, an EGFR inhibitor, 1 μM) or a combination of TG and PD for 3 days. The results obtained demonstrate that treatment of the As-T cells with TG upregulated the expression of PPARγ and FOXA1 whereas treatment with PD decreased the expression of some of the basal keratins. However, a combined treatment of TG and PD resulted in a consistent decrease of several proteins associated with the basal subtype of bladder cancers (KRT1, KRT14, KRT16, P63, and TFAP2A). Our data suggests that activation of PPARγ while inhibiting cell proliferation facilitates the regulation of genes involved in maintaining the luminal subtype of UC. In vivo animal studies are needed to address the efficacy of using PPARγ agonists and/or proliferation inhibitors to reduce tumor grade/stage of MIUC.Peroxisome proliferator-activated receptor gamma blunts endothelin-1-mediated contraction of the uterine artery in a murine model of high-altitude pregnancy

Sydney L Lane, Alexandrea S Doyle, Elise S Bales, Julie A Houck, Ramón A Lorca, Lorna G Moore, Colleen G JulianPMID: 31970838 DOI: 10.1096/fj.201902264RR